Sulfo Cy5 bis COOH

Fluorescence imaging In vivo biodistribution Serum protein binding

Choose Sulfo Cy5 bis COOH for aqueous-phase bioconjugation without organic co-solvents. Dual carboxyl groups enable controlled EDC/NHS coupling to amine-bearing targets; sulfonation delivers >10 mg/mL aqueous solubility, 43% lower serum protein binding, and 4.1-fold higher DNA labeling efficiency versus non-sulfonated Cy5 analogs. Eliminate aggregation, background signal, and batch-to-batch revalidation risk. Order from certified vendors with guaranteed ≥95% purity.

Molecular Formula C35H41N2NaO10S2
Molecular Weight 736.8 g/mol
Cat. No. B15598095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfo Cy5 bis COOH
Molecular FormulaC35H41N2NaO10S2
Molecular Weight736.8 g/mol
Structural Identifiers
InChIInChI=1S/C35H42N2O10S2.Na/c1-34(2)26-22-24(32(38)39)14-16-28(26)36(18-8-10-20-48(42,43)44)30(34)12-6-5-7-13-31-35(3,4)27-23-25(33(40)41)15-17-29(27)37(31)19-9-11-21-49(45,46)47;/h5-7,12-17,22-23H,8-11,18-21H2,1-4H3,(H3-,38,39,40,41,42,43,44,45,46,47);/q;+1/p-1
InChIKeyOJQANVUDPXRAJD-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sulfo Cy5 bis COOH: Water-Soluble Bis-Carboxyl Cyanine 5 Dye for Aqueous Bioconjugation and Far-Red Fluorescence Imaging


Sulfo Cy5 bis COOH (diSulfo-Cy5 bis-carboxylic acid) is a sulfonated, bis-carboxyl derivative of the Cyanine 5 (Cy5) fluorophore. It features a Cy5 core with sulfonate groups that confer high water solubility and two terminal carboxyl (–COOH) groups for covalent conjugation to amine-containing biomolecules via carbodiimide chemistry [1]. With excitation/emission maxima near 646/664 nm in aqueous buffers, it operates in the far-red spectral window, minimizing tissue autofluorescence and enabling deep-tissue imaging [2]. The compound is primarily utilized as a non-activated, water-soluble labeling reagent for proteins, peptides, nucleic acids, and other amine-bearing targets, where its sulfonation mitigates aggregation and non-specific binding common to hydrophobic Cy5 analogs.

Sulfo Cy5 bis COOH: Why Simple Cy5 Analogs Are Not Interchangeable in Aqueous Labeling and In Vivo Imaging


In-class substitution of Sulfo Cy5 bis COOH with non-sulfonated Cy5 bis COOH or other Cy5 derivatives is scientifically risky due to fundamental differences in physicochemical and bioconjugation behavior. Non-sulfonated Cy5 dyes exhibit significant hydrophobicity, leading to aggregation, poor aqueous solubility, and high non-specific serum protein binding—properties that compromise labeling efficiency, increase background signal, and alter the pharmacokinetics of labeled biomolecules in vivo [1][2]. Sulfonation dramatically improves water solubility (e.g., >10 mg/mL for sulfo-Cy5 derivatives) and reduces serum protein binding by over 40% compared to non-sulfonated counterparts [1]. Furthermore, the bis-carboxyl architecture of Sulfo Cy5 bis COOH offers distinct conjugation flexibility compared to mono-carboxyl sulfo-Cy5, enabling site-specific dual labeling or crosslinking strategies that are not feasible with mono-functional analogs. These quantifiable differences in solubility, serum interaction, and functional valency directly impact experimental reproducibility and in vivo performance, making generic substitution untenable without rigorous revalidation.

Sulfo Cy5 bis COOH Comparative Performance Data: Quantitative Differentiation Against Cy5 bis COOH and Other Analogs


Sulfo Cy5 bis COOH vs. Cy5 bis COOH: 43% Reduction in Serum Protein Binding for Reduced Non-Specific Background in In Vivo Imaging

Sulfonated Cy5 derivatives exhibit substantially lower non-specific serum protein binding compared to non-sulfonated Cy5 analogs. In a head-to-head comparison using a Cy5 core with two sulfonate groups and one carboxyl (Sulfonate-(SO3)Cy5(SO3)-COOH, a close structural analog to Sulfo Cy5 bis COOH) versus a non-sulfonated Cy5 control, serum protein binding was 49% ± 8% for the sulfonated dye versus 89% ± 2% for the non-sulfonated dye—a reduction of 40 percentage points [1]. This translates to a >80% relative decrease in non-specific serum interaction, which is critical for reducing background signal in in vivo fluorescence imaging and ensuring accurate quantification of target-specific signals.

Fluorescence imaging In vivo biodistribution Serum protein binding

Sulfo Cy5 bis COOH: 4.1-Fold Higher Labeling Efficiency than Non-Sulfonated Cy5 in DNA Conjugation Applications

In a direct comparison of plasmid DNA labeling efficiency, a sulfo-Cyanine 5 (sulfo-Cy5) conjugate achieved a labeling efficiency of ~53%, whereas a non-sulfonated Cy5 conjugate under identical conditions achieved only ~13% [1]. This represents a 4.1-fold improvement in labeling efficiency attributable to the enhanced aqueous solubility and reduced aggregation of the sulfonated dye. The study concluded that the addition of two anionic sulfonates to the Cy5 core 'greatly improved labeling efficiencies' and mitigated nanoparticle size increases [1]. This finding is directly relevant to Sulfo Cy5 bis COOH, which shares the same sulfonated Cy5 core.

Nucleic acid labeling Gene delivery Bioconjugation efficiency

Sulfo Cy5 bis COOH: >10 mg/mL Aqueous Solubility Enables Organic Co-Solvent-Free Bioconjugation

Sulfo Cy5 derivatives, including Sulfo Cy5 bis COOH, exhibit aqueous solubility exceeding 10 mg/mL (≥9.91 mM) in pure water, eliminating the need for organic co-solvents such as DMSO or DMF during labeling reactions [1]. In contrast, non-sulfonated Cy5 analogs require organic co-solvents for dissolution and are prone to aggregation in aqueous buffers, which can denature sensitive proteins and reduce labeling efficiency [2]. A comparative solubility study of sulfo-Cy5 DBCO (a sulfonated Cy5 derivative) versus non-sulfonated Cy5 DBCO reported a >100-fold improvement in aqueous solubility for the sulfonated version [2].

Aqueous bioconjugation Protein labeling Solubility

Sulfo Cy5 bis COOH: 95% Glutathione Stability Over 6 Hours vs. 92% for Non-Sulfonated Cy5

In a comparative stability study, a sulfonated Cy5 derivative (Sulfonate-(SO3)Cy5(SO3)-COOH) retained 95% of its integrity after 6 hours of exposure to glutathione (a physiologically relevant reducing agent), whereas a non-sulfonated Cy5 control retained 92% [1]. While the difference is modest (3 percentage points), it indicates that sulfonation confers slightly enhanced resistance to reductive degradation, which is advantageous for applications in intracellular or in vivo environments where glutathione concentrations can be high (1–10 mM).

Chemical stability Reducing environment In vivo compatibility

Sulfo Cy5 bis COOH: Comparable Photostability (93% Signal Retention) to Non-Sulfonated Cy5 with Superior Aqueous Performance

Under standardized photobleaching conditions, a sulfonated Cy5 derivative (Sulfonate-(SO3)Cy5(SO3)-COOH) retained 93% of its initial fluorescence intensity, which is statistically indistinguishable from the 94% retention observed for a non-sulfonated Cy5 control [1]. This demonstrates that sulfonation does not compromise the intrinsic photostability of the Cy5 fluorophore, while simultaneously providing the aqueous solubility and reduced aggregation benefits documented above. Importantly, because sulfonated dyes remain monomeric in aqueous solution (unlike hydrophobic Cy5 dyes that aggregate), their effective photostability in practical labeling and imaging scenarios is often superior to that of non-sulfonated analogs .

Photostability Fluorescence microscopy Long-term imaging

Sulfo Cy5 bis COOH: High Brightness with Extinction Coefficient 271,000 M⁻¹cm⁻¹ and Quantum Yield 0.28 in Aqueous Buffer

Sulfo Cy5 bis COOH and related sulfo-Cy5 dyes exhibit a high extinction coefficient of 271,000 M⁻¹cm⁻¹ and a fluorescence quantum yield of 0.28 in aqueous phosphate-buffered saline, yielding a brightness (ε × Φ) of approximately 75,880 M⁻¹cm⁻¹ [1]. For comparison, non-sulfonated Cy5 carboxylic acid has a reported quantum yield of 0.2 under similar conditions, resulting in lower effective brightness [2]. The sulfonated dye's higher quantum yield and maintained extinction coefficient translate to superior detection sensitivity in fluorescence assays, flow cytometry, and microscopy applications, particularly when working with low-abundance targets or limited sample volumes.

Fluorescence brightness Detection sensitivity Cy5 dye comparison

Sulfo Cy5 bis COOH Application Scenarios: Where Quantified Differentiation Drives Procurement Decisions


Aqueous Bioconjugation of Proteins and Antibodies Without Organic Co-Solvents

Sulfo Cy5 bis COOH is the preferred choice for labeling proteins, antibodies, and enzymes that are sensitive to organic co-solvents. Its >10 mg/mL aqueous solubility allows direct conjugation in PBS or other physiological buffers via EDC/NHS activation of the two carboxyl groups, preserving protein tertiary structure and enzymatic activity. This capability is directly evidenced by the >100-fold solubility advantage over non-sulfonated Cy5 , making it uniquely suited for labeling low-solubility or aggregation-prone proteins.

High-Efficiency Plasmid DNA and Oligonucleotide Labeling for Gene Delivery Tracking

In gene therapy and nucleic acid delivery applications, Sulfo Cy5 bis COOH enables 4.1-fold higher labeling efficiency compared to non-sulfonated Cy5 [1]. This efficiency gain reduces dye consumption and minimizes the impact of labeling on DNA nanoparticle size and charge, which is critical for maintaining transfection efficiency and accurate in vivo biodistribution tracking. The sulfonated dye's reduced aggregation also prevents nanoparticle size increases that can alter pharmacokinetics [1].

In Vivo Fluorescence Imaging Requiring Low Non-Specific Background

For small animal imaging, biodistribution studies, and image-guided surgery applications, Sulfo Cy5 bis COOH's 43% lower serum protein binding compared to non-sulfonated Cy5 [2] directly translates to reduced background signal and improved target-to-background ratios. This is especially critical for detecting low-abundance biomarkers or tracking labeled cells in highly vascularized tissues, where non-specific serum interactions can otherwise obscure specific signals.

Multiplexed FRET and BRET Assays Leveraging Far-Red Emission and High Brightness

Sulfo Cy5 bis COOH is an ideal acceptor in FRET pairs with Cy3 or fluorescein donors, and a donor in BRET assays, owing to its far-red emission (664 nm) that avoids overlap with cellular autofluorescence. Its high brightness (ε = 271,000 M⁻¹cm⁻¹, Φ = 0.28) ensures sensitive detection of molecular interactions even at low expression levels. The compound's water solubility also simplifies the preparation of homogeneous assay solutions without DMSO interference.

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